molecular formula C20H18ClN3O2S B2629458 4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921834-66-4

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2629458
CAS No.: 921834-66-4
M. Wt: 399.89
InChI Key: LCKWBTFLIZDJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a phenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride under basic conditions to form the intermediate 4-chloro-N-(thiazol-2-yl)benzamide. This intermediate is then reacted with phenethylamine and an appropriate oxidizing agent to introduce the 2-oxo-2-(phenethylamino)ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenethylamine moiety can be oxidized to form corresponding imines or amides.

    Reduction: The carbonyl group in the 2-oxo-2-(phenethylamino)ethyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom on the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylamine moiety can yield imines or amides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide: shares structural similarities with other thiazole and benzamide derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c21-16-8-6-15(7-9-16)19(26)24-20-23-17(13-27-20)12-18(25)22-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKWBTFLIZDJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.